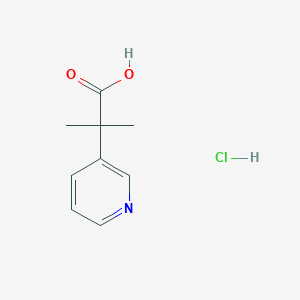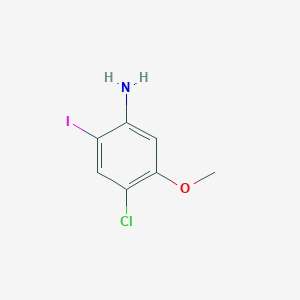
4-Chloro-2-iodo-5-methoxyaniline
説明
4-Chloro-2-iodo-5-methoxyaniline is a chemical compound with the molecular formula C7H7ClINO . It has a molecular weight of 283.5 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.5 . It is recommended to be stored at 0-8°C .科学的研究の応用
Crystal Structure Studies
4-Chloro-2-iodo-5-methoxyaniline has been investigated in the context of crystal structure studies. For example, research by Dey and Desiraju (2004) showed that 4-(4'-Iodo)phenoxyaniline is isostructural with its corresponding bromo, chloro, and ethynyl derivatives, which provides insights into conditional isomorphism in crystal structures (Dey & Desiraju, 2004).
Luminescence Properties
The luminescence properties of N-(3,5-diXsalicylidene)-2-methoxyaniline derivatives, including chloro, bromo, and iodo, have been studied. Tsuchimoto et al. (2016) analyzed their structural and luminescence properties in the solid state, providing valuable data for understanding the fluorescence characteristics of these compounds (Tsuchimoto et al., 2016).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds related to this compound. Zhao, Lei, and Guo (2017) described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, highlighting the method's simplicity and suitability for large-scale production (Zhao, Lei, & Guo, 2017).
Environmental Metabolism
The environmental metabolism of related compounds such as 3-chloro-4-methoxyaniline has been studied by Briggs and Ogilvie (1971). They investigated its transformation in soil, contributing to the understanding of environmental fate and transformation of related chemical compounds (Briggs & Ogilvie, 1971).
Waste Water Treatment
Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation for the degradation of methoxyanilines, including 4-methoxyaniline, in wastewater treatment. This research provides insights into the treatment of wastewater containing toxic and carcinogenic compounds (Chaturvedi & Katoch, 2020).
Pharmacological Fragment Synthesis
Murár, Addová, and Boháč (2013) explored the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a part of the structure in compounds with various biological activities, including as a precursor for protein-kinase inhibitors or enzyme modulators. This highlights the compound's significance in pharmacological research (Murár, Addová, & Boháč, 2013).
Nanocomposite and Anti-Corrosion Studies
Kausar (2018) reported on a polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite system for corrosion protection. This study contributes to the development of novel materials with enhanced anti-corrosion properties (Kausar, 2018).
Antimicrobial Activities
Obaleye et al. (2016) synthesized 4-methoxyaniline-5,10,15,20-tetraphenylporphyrinatozinc(II) and evaluated its antimicrobial activities, demonstrating its potential in antimicrobial research (Obaleye et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
4-chloro-2-iodo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZZMXKYSZKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236162-19-8 | |
| Record name | 4-chloro-2-iodo-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



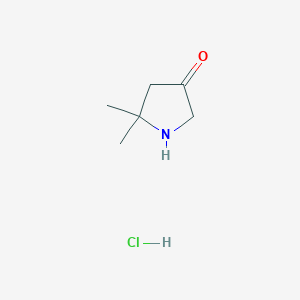
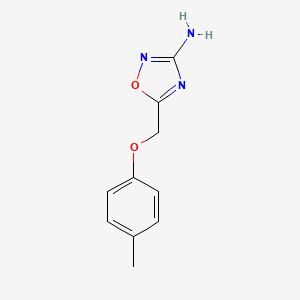
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
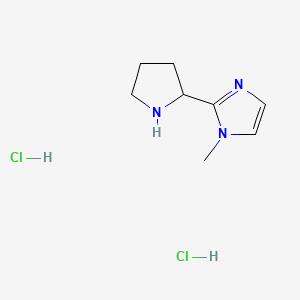
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
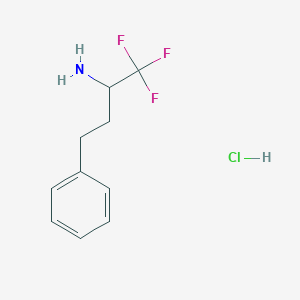
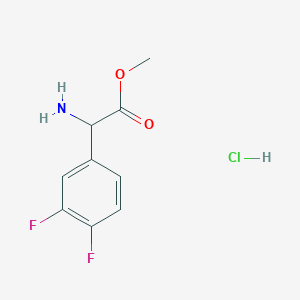
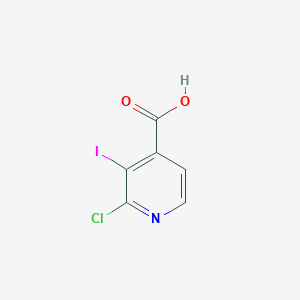

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
